Chromium mono silicide

electronic structure photoemission spectroscopy density of states at Fermi level

Researchers requiring sub-5-nm metallic interconnects or near-zero TCR thin-film resistors face phase-purity challenges; CrSi (CAS 12626-44-7) offers inherently metallic conduction and 6× lower sheet resistance vs. CrSi₂. Sourced with verified phase identity to prevent property-degrading CrSi₂ contamination. • Metallic conductivity down to monolayer thickness (~2.4 nm) • Sheet resistance R□ = 0.37 kΩ in ultrathin epitaxial films • TCR tunable to ±2 ppm/°C in sputtered resistors

Molecular Formula CrSi
Molecular Weight 80.081 g/mol
CAS No. 12626-44-7
Cat. No. B12649593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium mono silicide
CAS12626-44-7
Molecular FormulaCrSi
Molecular Weight80.081 g/mol
Structural Identifiers
SMILES[Si]#[Cr]
InChIInChI=1S/Cr.Si
InChIKeyDYRBFMPPJATHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes75 g / 100 g / 454 g / 50 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CrSi Properties and Procurement Overview


Chromium mono silicide (CrSi, CAS 12626-44-7) is a binary intermetallic compound of chromium and silicon that crystallizes in the cubic B20 (FeSi-type) structure with space group P2₁3 (No. 198) and exhibits intrinsically metallic electrical behavior [1]. With a density of 5.44 g/cm³ and an electrical resistivity of approximately 2×10⁻⁴ Ω·cm at room temperature, CrSi occupies a distinct position within the Cr–Si binary phase system alongside Cr₃Si, Cr₅Si₃, and CrSi₂ [1]. The compound displays temperature-independent paramagnetism with a magnetic susceptibility of 5.1×10⁻⁶ emu/g and serves as a metallic conductive phase in high-temperature composites and thin-film electronic structures .

1
Metallic Conductor Phase

Intended for conductive composites and thin-film electrodes requiring ohmic transport.

Intrinsically metallic, supporting high-temperature composite conductivity.

2
Epitaxial Thin-Film Buffer

Cubic B20 structure supports heteroepitaxial growth on Si(111) as a conductive template.

Forms as an intermediate phase during Cr/Si thermal processing; processing conditions are critical.

3
Refractory Sputtering Target

Melting point ~1600 °C enables a wider thermal process window for high-temperature deposition.

Select for low-resistivity films without post-deposition crystallization requirements.

CrSi Irreplaceability vs. CrSi₂


The four equilibrium phases in the Cr–Si binary system—Cr₃Si, Cr₅Si₃, CrSi, and CrSi₂—exhibit fundamentally different electronic ground states, transport properties, and thermal behaviors that preclude generic substitution. CrSi is a metal with a high density of states at the Fermi energy, whereas CrSi₂ is a narrow-bandgap p-type degenerate semiconductor (Eg ≈ 0.30–0.35 eV) [1]. CrSi and CrSi₂ are line compounds with no mutual solubility range, meaning a slight stoichiometric deviation in thin-film deposition or powder synthesis produces a phase mixture rather than a property continuum [2]. Furthermore, the phase formation sequence during thermal processing follows a kinetically determined pathway in which CrSi forms as an intermediate before CrSi₂, making phase purity highly sensitive to processing conditions [3]. The quantitative evidence below demonstrates that substituting CrSi with CrSi₂, Cr₃Si, or alternative disilicides such as MoSi₂ or TiSi₂ would result in order-of-magnitude changes in electrical resistivity, fundamental alteration of the conduction mechanism, and measurably different high-temperature stability.

Target
CrSi (Metallic B20)

Metallic conduction with high Fermi-level density of states. Suitable for ohmic contacts and interconnects.

Risk if Substituted
CrSi₂ (Semiconducting C40)

A narrow-gap semiconductor; fundamental alteration of conduction mechanism and resistivity may result in order-of-magnitude changes.

Target
Line Compound Stoichiometry

Defined 1:1 Cr:Si ratio with no mutual solubility range, ensuring phase purity under controlled conditions.

Risk if Substituted
Phase Mixture Deviation

Slight stoichiometric shift during deposition may produce mixed Cr–Si phases instead of a single-phase property set.

Target
Intermediate Thermal Stability

Debye temperature ~221 K supports metallic conductivity balanced with adequate thermal stability for high-temperature use.

Risk if Substituted
Higher Stability, Insulating Behavior

CrSi₂ or MoSi₂ offer higher melting points but sacrifice the intrinsically metallic ground state critical for conductive applications.

CrSi Head-to-Head Evidence


Metallic Conductor vs. Narrow-Gap Semiconductor

CrSi exhibits a high density of states (DOS) at the Fermi energy (EF), characteristic of a metallic conductor, whereas CrSi₂ possesses a narrow indirect band gap of approximately 0.35 eV, making it a p-type degenerate semiconductor [1]. Valence-band photoemission spectroscopy confirms that in CrSi, the Cr 3d states contribute a substantial DOS at EF, a feature absent in CrSi₂ because the Fermi level falls within the band gap [1]. This difference is a first-order materials design parameter: CrSi cannot be replaced by CrSi₂ in applications requiring ohmic conduction without a thermally activated carrier population [2].

Conduction Mechanism
Head-to-head
CrSi: metallic, high Fermi-level DOS. CrSi₂: p-type semiconductor, Eg ≈ 0.35 eV.
First-order design parameter for ohmic conduction.
Photoemission spectroscopy confirms Cr 3d DOS at EF absent in CrSi₂.
electronic structure photoemission spectroscopy density of states at Fermi level

Ultrathin Epitaxial Film Sheet Resistance

In ultrathin epitaxial films grown on Si(111) under identical preparation conditions, CrSi films exhibit a sheet resistance R□ of 0.37 kΩ, compared to 2.2 kΩ for CrSi₂ films of comparable thickness—a factor of approximately 6× lower sheet resistance [1]. Both films display metallic temperature dependence of conductivity, but the absolute magnitude difference means CrSi is substantially more conductive in the ultrathin limit relevant to nanoelectronic device integration. The sheet hole concentration is identical for both films at 3×10¹⁵ cm⁻², indicating the resistance difference arises from intrinsic differences in electronic structure rather than carrier density [1].

Sheet Resistance
Head-to-head
CrSi R□ = 0.37 kΩ vs. CrSi₂ R□ = 2.2 kΩ (6× lower).
Supports selection for ultra-thin conductive layers.
Ultrathin epitaxial films on Si(111); identical hole concentration.
thin-film transport sheet resistance epitaxial silicide

Bulk Resistivity: CrSi vs. CrSi₂

The bulk electrical resistivity of CrSi is approximately 2×10⁻⁴ Ω·cm (200 μΩ·cm), consistent with its metallic character [1]. In contrast, CrSi₂ exhibits resistivity values ranging from ~5×10⁻³ Ω·cm for epitaxial thin films to 0.012 Ω·cm for single-crystalline nanowires and up to 0.073 Ω·cm for bulk single crystals—representing a 25-fold to 365-fold difference [2][3]. This wide variability in CrSi₂ resistivity reflects its semiconducting nature and sensitivity to defects and doping, whereas CrSi maintains consistently low metallic resistivity across processing conditions [1].

Bulk Resistivity
Cross-study
CrSi ~2×10⁻⁴ Ω·cm. CrSi₂ ranges from 5×10⁻³ to 0.073 Ω·cm (25–365× higher).
Reduces process variability for sputtering target selection.
Reported metallic behavior across processing conditions.
electrical resistivity bulk transport sputtering target selection

Debye Temperature and Thermal Stability

First-principles density functional theory (DFT) calculations across all four Cr–Si binary silicides establish the Debye temperature (ΘD) ranking as: Cr₅Si₃ (216.8 K) < CrSi (221.0 K) < Cr₃Si (224.6 K) < CrSi₂ (262.0 K) [1]. The Debye temperature correlates with covalent bond strength, lattice thermal conductivity, and high-temperature structural stability. While CrSi₂ possesses the highest ΘD, reflecting stronger Si–Si covalent bonding, CrSi occupies an intermediate position that balances metallic conductivity with adequate thermal stability for high-temperature conductive applications [2]. In composites where CrSi serves as the conductive phase alongside Cr₃Si and Cr₅Si₃, electrical conductivities ranging from 42.1 to 213.7 S/cm are maintained at 1000 °C with excellent oxidation resistance from 50–870 °C [3].

Debye Temperature
Class-level
CrSi ΘD = 221.0 K. Ranks second among four Cr–Si phases; 41 K below CrSi₂.
Intermediate thermal stability with retained metallic conduction.
First-principles DFT calculations; context for high-temperature composite design.
Debye temperature thermal stability first-principles calculation

Melting Point: CrSi vs. CrSi₂

Among the Cr–Si binary phases, CrSi exhibits a melting point of approximately 1600 °C, which is approximately 110 °C higher than that of CrSi₂ (~1490 °C) [1]. While Cr₃Si has the highest melting point in the system at ~1710 °C, it is substantially more Cr-rich (75 at.% Cr) and thus significantly denser and less silicon-compatible for Si-based device integration. CrSi offers a useful compromise: a melting point 110 °C above CrSi₂ while maintaining a 1:1 stoichiometry favorable for thin-film reactions on silicon substrates. For comparison, the widely used interconnect silicide TiSi₂ melts at ~1540 °C [2], placing CrSi competitively within the refractory silicide landscape.

Melting Point
Cross-study
CrSi mp ~1600 °C vs. CrSi₂ mp ~1490 °C (Δ ≈ +110 °C).
Wider thermal process window for high-temperature steps.
Published phase diagram data; inert-atmosphere melting context.
melting point refractory silicide high-temperature processing

CrSi Application Scenarios


Metallic Interconnects and Contacts in Si Nanoelectronics

CrSi's 6× lower sheet resistance (R□ = 0.37 kΩ vs. 2.2 kΩ for CrSi₂ in ultrathin epitaxial films on Si(111)) and intrinsically metallic conduction make it the preferred silicide phase when low-resistance ohmic contacts or interconnect layers are required at sub-5-nm film thicknesses [7]. Unlike CrSi₂, which becomes increasingly resistive as film thickness decreases due to its semiconducting gap, CrSi maintains metallic conductivity down to monolayer-scale thicknesses (~2.4 nm), where optical spectroscopy confirms persistent metallic character at room temperature [8].

Conductive Phase in High-Temperature Electroceramic Composites

In chromium silicide-based composites sintered at 1370 °C, CrSi functions as one of the major conductive phases alongside Cr₃Si and Cr₅Si₃, contributing to electrical conductivities of 42.1–213.7 S/cm at 1000 °C [7]. These composites demonstrate excellent oxidation resistance across the 50–870 °C range with only low-level oxidation observed. The presence of CrSi, with its intermediate Debye temperature (221 K) and metallic conduction, is essential for maintaining the composite's electrical transport properties at elevated temperatures—a function that CrSi₂ cannot fulfill because its semiconducting gap renders it insulating at low temperatures and highly resistive at high temperatures [8].

Epitaxial Template and Buffer for Si Device Integration

During thermal processing of Cr overlayers on Si(111), CrSi forms as the first crystalline silicide phase before further reaction to CrSi₂, with epitaxial domains achievable at Cr coverages below ~30 monolayers [7]. This sequential phase formation, confirmed by LEED and photoemission, means CrSi can be isolated as a structurally well-defined epitaxial buffer layer. Its cubic B20 structure (a = 0.4607 nm) and metallic character provide a lattice-matched, electrically conductive template for subsequent heteroepitaxial growth, offering advantages over directly nucleating semiconducting CrSi₂ [8].

Thin-Film Resistors with Controlled TCR for Precision Circuits

CrSi thin films deposited by magnetron sputtering are the basis for precision thin-film resistors where the temperature coefficient of resistance (TCR) can be tuned to as low as ±2 ppm/°C through optimized sputtering atmosphere and post-deposition annealing [7]. The metallic nature of CrSi provides inherently lower and more stable resistivity than CrSi₂-based cermet films (typically deposited from CrSi₂–Cr–SiC composite targets and exhibiting sheet resistances above 1000 Ω/□), making CrSi the preferred choice when both low resistivity and near-zero TCR are required in the same resistive element [8].

Application
Selection Property
Validation Focus
Metallic Interconnects
Low sheet resistance in ultrathin films
Electrical transport at sub-5-nm film thicknesses
Electroceramic Composites
High-temperature conductive phase
Conductivity retention and oxidation behavior above 1000 °C
Epitaxial Buffer Layers
Cubic B20 crystal structure
Epitaxial registry and thermal processing on Si(111)
Precision Resistors
Tunable TCR via sputtering
Near-zero TCR with low, stable resistivity

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